alpha-l-Fucofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-l-Fucofuranose is a monosaccharide that belongs to the class of hexoses. It is a six-carbon sugar and a deoxy sugar, meaning it lacks a hydroxyl group at one of its carbon atoms. This compound is a furanose form of fucose, which means it has a five-membered ring structure. This compound is found in various biological systems and plays a significant role in several biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-l-Fucofuranose can be synthesized through several chemical and enzymatic methods. One common synthetic route involves the use of glycosylation reactions, where a fucosyl donor is reacted with an acceptor molecule under specific conditions. Enzymatic synthesis using alpha-l-fucosidases is another method, where these enzymes catalyze the hydrolysis of fucosides or the transfer of fucosyl residues to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of microbial fermentation processes. Specific strains of bacteria or fungi are cultured under controlled conditions to produce the desired compound. The fermentation broth is then processed to isolate and purify this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-l-Fucofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce fucuronic acid, while reduction can yield fucitol .
Wissenschaftliche Forschungsanwendungen
Alpha-l-Fucofuranose has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex carbohydrates and glycoconjugates.
Biology: this compound is involved in cell signaling and recognition processes. It is a component of glycoproteins and glycolipids.
Medicine: The compound is studied for its potential therapeutic applications, including its role in immune modulation and as a biomarker for certain diseases.
Industry: This compound is used in the production of fucosylated human milk oligosaccharides, which have beneficial effects on infant health
Wirkmechanismus
Alpha-l-Fucofuranose exerts its effects through various molecular mechanisms. It interacts with specific receptors and enzymes in biological systems. For example, it can bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This interaction can trigger signaling pathways involved in immune responses and cell communication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-l-Fucofuranose: Another isomer of fucose with a different anomeric configuration.
Alpha-l-Fucopyranose: A pyranose form of fucose with a six-membered ring structure.
Beta-l-Fucopyranose: Another isomer with a pyranose form and different anomeric configuration
Uniqueness
Alpha-l-Fucofuranose is unique due to its specific furanose ring structure and its role in various biological processes. Its ability to participate in diverse chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
130648-27-0 |
---|---|
Molekularformel |
C6H12O5 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-5-[(1S)-1-hydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6+/m0/s1 |
InChI-Schlüssel |
AFNUZVCFKQUDBJ-FQJSGBEDSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O |
Kanonische SMILES |
CC(C1C(C(C(O1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.